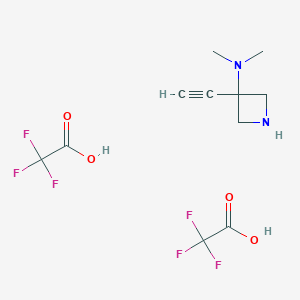

3-Ethynyl-N,N-dimethylazetidin-3-amine;2,2,2-trifluoroacetic acid

Description

3-Ethynyl-N,N-dimethylazetidin-3-amine;2,2,2-trifluoroacetic acid is a fluorinated amine-TFA salt comprising a four-membered azetidine ring substituted with an ethynyl group and two methyl groups at the 3-position, paired with trifluoroacetic acid (TFA) as the counterion. The TFA component enhances solubility in organic solvents and stabilizes the amine via salt formation, leveraging TFA’s strong acidity (pKa ~0.23) and volatility .

Key features:

Properties

IUPAC Name |

3-ethynyl-N,N-dimethylazetidin-3-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.2C2HF3O2/c1-4-7(9(2)3)5-8-6-7;2*3-2(4,5)1(6)7/h1,8H,5-6H2,2-3H3;2*(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLTZHDVIFIQPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CNC1)C#C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 3-azetidinone with ethynylmagnesium bromide followed by N-methylation. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and anhydrous solvents like tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-N,N-dimethylazetidin-3-amine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted azetidines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. It serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, the compound is utilized to study enzyme mechanisms and protein interactions. Its unique structure allows for the design of specific inhibitors and probes.

Medicine: The compound has potential applications in drug discovery and development. It can be used to create novel therapeutic agents targeting various diseases, including cancer and infectious diseases.

Industry: In the chemical industry, the compound is employed in the synthesis of advanced materials and polymers. Its reactivity and stability make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-Ethynyl-N,N-dimethylazetidin-3-amine;2,2,2-trifluoroacetic acid exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby modulating its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Structural Analogues: TFA Salts of Amines

(a) Polyamine-TFA Salts (e.g., Compounds 13b–13d)

- Structure : Linear hexane/heptane/octane diamines acylated with phenylpropanamido groups and di-TFA salts .

- Comparison :

- Backbone Flexibility : Linear polyamines (13b–13d) exhibit greater conformational flexibility vs. the rigid azetidine core, impacting binding to biological targets like nucleic acids or enzymes.

- Applications : Polyamines are studied for antimicrobial or anticancer activity, whereas the azetidine derivative is tailored for targeted drug discovery (e.g., kinase inhibitors) .

- Synthesis : Polyamines require multi-step acylations and TFA-mediated deprotection, while the azetidine compound likely involves ring-forming reactions (e.g., cyclization of propargylamines) .

(b) N-Methylaniline Trifluoroacetate

(c) Trifluoroethylamine Derivatives

- Structure : Simple amines (e.g., 2,2,2-trifluoroethylamine) with TFA or fluorinated acyl groups .

- Comparison :

- Fluorine Content : Higher fluorine density in trifluoroethylamine enhances lipophilicity, whereas the azetidine compound balances hydrophilicity (amine) and lipophilicity (ethynyl/TFA).

- Biological Activity : Trifluoroethylamines are common in agrochemicals; azetidines are privileged fragments in kinase inhibitors .

(a) TFA as a Catalyst/Solvent

- Role: TFA-TFE (2,2,2-trifluoroethanol) facilitates SNAr reactions in drug discovery, e.g., purine/quinazoline functionalization .

- Comparison :

(b) TFA in Ring-Closing Metathesis

- Example: Synthesis of 5-substituted oxazolidinones using TFA anhydride .

- Comparison :

- TFA derivatives (e.g., anhydrides) enable cyclization, whereas the azetidine-TFA salt is a product of such reactions.

Biological Activity

3-Ethynyl-N,N-dimethylazetidin-3-amine; 2,2,2-trifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's impact on various biological systems.

Chemical Structure

The compound can be described by its IUPAC name: 3-ethynyl-N,N-dimethylazetidin-3-amine bis(2,2,2-trifluoroacetate) . Its molecular formula is with a molecular weight of approximately 352.23 g/mol. The InChI key for this compound is OXLTZHDVIFIQPC-UHFFFAOYSA-N, indicating its unique chemical structure and properties.

Physical Properties

- Appearance : Powder

- Purity : 95%

- Storage Temperature : 4°C

- Solubility : Soluble in organic solvents due to its trifluoroacetate component.

Antitumor Activity

Research has indicated that derivatives of azetidin-3-amine exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have utilized MTT assays to evaluate the cytotoxicity of these compounds. The results demonstrated that certain derivatives had an IC50 value (the concentration required to inhibit cell growth by 50%) lower than 20 μM in cancer cell lines such as B16-F10 (murine melanoma), HT-29 (human colon adenocarcinoma), and HepG2 (human hepatocyte carcinoma) .

Table 1: Cytotoxic Effects of Selected Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| NBD-Aa-1 | <10 | B16-F10 |

| NBD-Aa-2 | <20 | HT-29 |

| NBD-Aa-3 | >50 | HepG2 |

The mechanism by which these compounds exert their effects includes inducing apoptosis in cancer cells. Apoptosis studies showed that treated cells exhibited significant apoptotic characteristics within 72 hours, with percentages of total apoptosis ranging from 31% to 55% across different cancer cell lines .

CCR6 Receptor Modulation

Additionally, azetidin derivatives have been identified as modulators of the CCR6 receptor, which plays a critical role in immune response and inflammation. These compounds may possess therapeutic potential in treating conditions where CCR6 is implicated .

Case Study: Antiproliferative Evaluation

In a study examining the biological activity of various azetidin derivatives, researchers synthesized multiple compounds and evaluated their effects on cancer cell lines. The study found that specific derivatives not only inhibited cell proliferation but also showed selectivity towards cancer cells over normal cells, highlighting their potential for targeted therapy .

Research Findings on Trifluoroacetate Salts

The trifluoroacetate salts of azetidin derivatives were particularly noted for their enhanced solubility and bioavailability. This property is crucial for improving the pharmacokinetics of the compounds when administered in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.